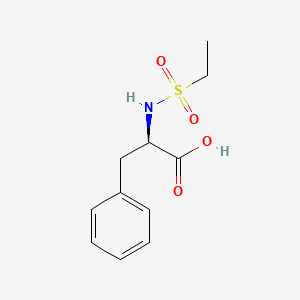

N-(Ethylsulfonyl)-D-phenylalanine

Descripción

N-(Ethylsulfonyl)-D-phenylalanine is a synthetic derivative of D-phenylalanine, characterized by an ethylsulfonyl (-SO₂-C₂H₅) group attached to the amino nitrogen. This modification enhances its metabolic stability and alters its physicochemical properties compared to unmodified phenylalanine. The ethylsulfonyl group introduces both steric bulk and electron-withdrawing effects, which influence its interactions with biological targets, solubility, and pharmacokinetic profiles.

Propiedades

Número CAS |

172317-19-0 |

|---|---|

Fórmula molecular |

C11H15NO4S |

Peso molecular |

257.31 g/mol |

Nombre IUPAC |

(2R)-2-(ethylsulfonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H15NO4S/c1-2-17(15,16)12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m1/s1 |

Clave InChI |

NYNHAVLNFKMZBJ-SNVBAGLBSA-N |

SMILES isomérico |

CCS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |

SMILES canónico |

CCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Comparisons:

Functional Groups and Pharmacological Effects :

- Nateglinide and A-4166 : Both feature bulky aliphatic substituents (cyclohexylcarbonyl) and act as hypoglycemic agents by modulating insulin secretion via pancreatic K⁺ channels. The ethylsulfonyl group in N-(Ethylsulfonyl)-D-phenylalanine, being smaller and more polar, may target similar pathways but with altered binding kinetics or tissue specificity .

- Sulfosulfuron : A sulfonylurea herbicide with an ethylsulfonyl group linked to a heterocyclic core. While its primary target (plant enzymes) differs, the sulfonamide moiety’s electronic properties may parallel those in N-(Ethylsulfonyl)-D-phenylalanine, suggesting shared synthetic strategies .

Physicochemical Properties: Solubility and Stability: The ethylsulfonyl group enhances water solubility compared to aromatic sulfonamides (e.g., N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine, m.p. 164–165°C ). Acid-Base Behavior: The pKa of N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine is 3.31 , typical for sulfonamides. N-(Ethylsulfonyl)-D-phenylalanine likely exhibits similar acidity, influencing its ionization state under physiological conditions.

Synthetic Routes :

- N-(Ethylsulfonyl)-D-phenylalanine can be synthesized via sulfonylation of D-phenylalanine using ethylsulfonyl chloride, analogous to the preparation of N-Boc-D-phenylalanine (), where chloroform and isobutyl chloroformate are employed .

Research Findings and Implications

- Hypoglycemic Analogs : Nateglinide and A-4166 demonstrate that D-phenylalanine derivatives with electron-withdrawing substituents effectively modulate glucose metabolism. The ethylsulfonyl group’s smaller size may reduce off-target effects compared to bulkier analogs .

- Structural Tunability : The contrast between aromatic (N-[(4-Methylphenyl)sulfonyl]-D-phenylalanine) and aliphatic sulfonamides underscores the role of substituent choice in optimizing drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.